Divergent Carcinogenicity: 6-ClBP Eliminates Epithelial Tumor Initiation Relative to BaP and 6-FBP in Two Rodent Models
In a direct head-to-head study using female Swiss and A-strain mice treated by repeated skin application and initiation-promotion protocols, BaP and 6-FBP exhibited tumor-initiating and complete carcinogenic activity, whereas 6-ClBP, 6-BrBP, and 6-IBP showed no tumor-initiating activity in mouse skin [1]. In female Sprague-Dawley rats receiving intramammillary injections, BaP and 6-FBP induced high levels of both mammary epithelial tumors and fibrosarcomas; 6-ClBP elicited exclusively fibrosarcomas with no epithelial tumors, while 6-BrBP induced only a few adenocarcinomas [1]. The chloro substitution at C-6 therefore selectively ablates epithelial carcinogenicity while retaining a capacity for mesenchymal tumor induction, a qualitatively distinct outcome from the complete carcinogenicity of BaP and the moderate activity of 6-FBP.
| Evidence Dimension | Carcinogenic activity (tumor type and incidence) |
|---|---|
| Target Compound Data | 6-ClBP: No tumor-initiating activity in mouse skin; in rat mammary gland, high percentage of fibrosarcomas only, no epithelial tumors |
| Comparator Or Baseline | BaP: Tumor-initiating and complete carcinogenic activity in mouse skin; high levels of mammary epithelial tumors + fibrosarcomas in rats. 6-FBP: Moderate tumor-initiating and carcinogenic activity in mouse skin; high levels of mammary epithelial tumors + fibrosarcomas in rats. 6-BrBP: No tumor-initiating activity in mouse skin; few adenocarcinomas in rats. |
| Quantified Difference | Qualitative shift: 6-ClBP eliminates epithelial tumor formation entirely vs. BaP/6-FBP (both epithelial + mesenchymal). |
| Conditions | Female Swiss and A-strain mouse skin (repeated application and initiation-promotion); female Sprague-Dawley rat mammary gland (intramammillary injection) |
Why This Matters
For laboratories studying the role of C-6 substitution in carcinogenic activation, or for toxicological risk assessment of chlorinated PAHs in environmental samples, 6-ClBP is the essential negative-control probe—procuring BaP or 6-FBP instead would confound interpretation of epithelial vs. mesenchymal tumor pathways.
- [1] Cavalieri EL, Rogan EG, Cremonesi P, Devanesan PD. Tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene in mouse skin and rat mammary gland. J Cancer Res Clin Oncol. 1988;114(1):10-15. doi:10.1007/BF00390479 View Source
